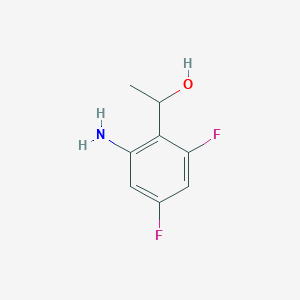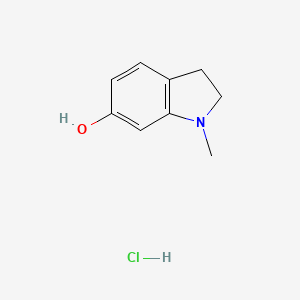
1-Methylindolin-6-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylindolin-6-ol hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
准备方法
The synthesis of 1-Methylindolin-6-ol hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may vary, but generally involve the use of methanesulfonic acid as a catalyst and methanol as a solvent .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
1-Methylindolin-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens, sulfonyl chlorides, and alkylating agents are typically used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
科学研究应用
1-Methylindolin-6-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition, given its structural similarity to naturally occurring indoles.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable indole core.
作用机制
The mechanism of action of 1-Methylindolin-6-ol hydrochloride involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
1-Methylindolin-6-ol hydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets this compound apart is its unique substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .
属性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
1-methyl-2,3-dihydroindol-6-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-10-5-4-7-2-3-8(11)6-9(7)10;/h2-3,6,11H,4-5H2,1H3;1H |
InChI 键 |
RWAXPSFYMNAPTC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C1C=C(C=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



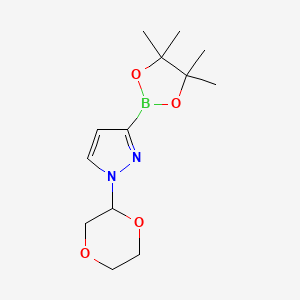

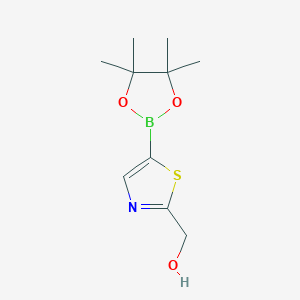
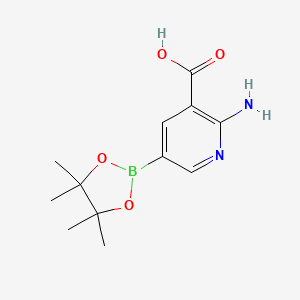

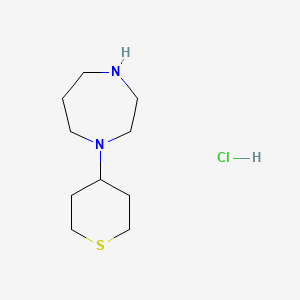
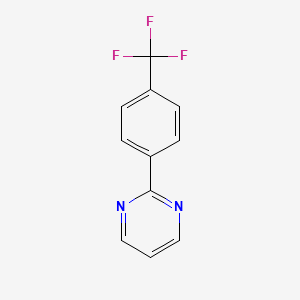
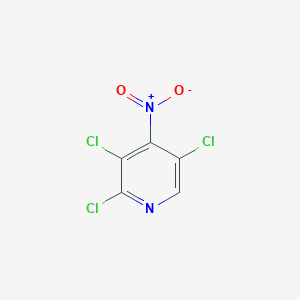
![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)

